molecular formula C22H25NO3 B580037 JWH 250 N-(4-hydroxypentyl) metabolite CAS No. 1427521-38-7

JWH 250 N-(4-hydroxypentyl) metabolite

Cat. No. B580037
CAS RN: 1427521-38-7
M. Wt: 351.446
InChI Key: GMXLLEJMDHWZNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JWH 250 N-(4-hydroxypentyl) metabolite is a primary urinary metabolite of JWH-250, a synthetic cannabinoid . JWH-250 is a synthetic cannabinoid (CB) which potently activates both CB 1 and CB 2 receptors . It has been identified in herbal blends .


Synthesis Analysis

The synthesis of JWH-250 4-hydroxypentyl metabolite involves a four-step synthetic scheme . The process was optimized and the analysis and characterization of the metabolite were accomplished via HPLC, Mass Spectra, and 1H-NMR .


Molecular Structure Analysis

The molecular structure of JWH-250 N-(4-hydroxypentyl) metabolite was analyzed using various techniques such as HPLC, Mass Spectra, and 1H-NMR .


Chemical Reactions Analysis

The chemical reactions involved in the formation of JWH-250 N-(4-hydroxypentyl) metabolite were analyzed using various techniques such as HPLC, Mass Spectra, and 1H-NMR .


Physical And Chemical Properties Analysis

The molecular weight of JWH-250 N-(4-hydroxypentyl) metabolite is 351.4 g/mol . It has a molecular formula of C22H25NO3 . The compound is a crystalline solid and is soluble in DMF (5 mg/ml), DMSO (3 mg/ml), and Ethanol (10 mg/ml) .

Scientific Research Applications

  • Doping Control in Equine Sports : JWH-250 and its metabolites, including JWH-250 4-OH-pentyl, are significant in equine doping control. A method was developed for confirming the presence of these metabolites in equine urine, which is crucial for maintaining integrity in equine sports (You, Proctor, Vasilko, & Robinson, 2018).

  • Differentiation in Drug Abuse Cases : The presence of certain metabolites of JWH-250 can be used to differentiate between the abuse of various synthetic cannabinoids, such as AM-2201 and JWH-018. This differentiation is crucial in forensic toxicology for legal and medical evaluations (Jang, Yang, Shin, Choi, Chang, & Kim, 2014).

  • Metabolite Analysis for Synthetic Cannabinoids : The study of metabolites such as JWH-250 N-(4-hydroxypentyl) is important in the analysis of synthetic cannabinoids, which are often found in products marketed as 'K2' or 'Spice'. This analysis is vital for forensic investigations and understanding the impact of these substances on human health (Emerson, Durham, Gidden, & Lay, 2013).

  • Understanding Metabolic Pathways in Humans and Animals : Research on the metabolism of synthetic cannabinoids like JWH-122, which is structurally similar to JWH-250, sheds light on the metabolic pathways in humans and animals. This is key for drug testing and therapeutic applications (De Brabanter et al., 2013).

  • Interaction with Cannabinoid Receptors : Hydroxylated metabolites of JWH-250, such as JWH-018-N-(5-hydroxypentyl), have been shown to have antagonistic activity at cannabinoid type 1 receptors (CB1Rs). This information is valuable for understanding the pharmacological effects of synthetic cannabinoids (Seely et al., 2012).

  • Forensic Analysis of Synthetic Cannabinoids in Various Matrices : Identification of JWH-250 metabolites in different matrices like urine and serum is important for forensic purposes. Studies have developed methods for detecting these metabolites effectively (Grigoryev et al., 2011).

Safety and Hazards

The safety data sheet for JWH-250 N-(4-hydroxypentyl) metabolite indicates that it is not for human or veterinary use . The hazard statements include H225 - H301 + H311 + H331 - H370 .

properties

IUPAC Name

1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-16(24)8-7-13-23-15-19(18-10-4-5-11-20(18)23)21(25)14-17-9-3-6-12-22(17)26-2/h3-6,9-12,15-16,24H,7-8,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXLLEJMDHWZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017768
Record name JWH-250 N-(4-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

JWH 250 N-(4-hydroxypentyl) metabolite

CAS RN

1427521-38-7
Record name JWH-250 N-(4-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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